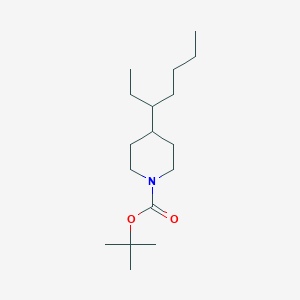![molecular formula C13H11NO2S B12596562 3-Pyridinecarboxylic acid, 2-[(3-methylphenyl)thio]- CAS No. 889879-78-1](/img/structure/B12596562.png)
3-Pyridinecarboxylic acid, 2-[(3-methylphenyl)thio]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pyridinecarboxylic acid, 2-[(3-methylphenyl)thio]- is an organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by the presence of a pyridine ring substituted with a carboxylic acid group at the third position and a thioether group at the second position, which is further substituted with a 3-methylphenyl group. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxylic acid, 2-[(3-methylphenyl)thio]- typically involves the reaction of 3-pyridinecarboxylic acid with a suitable thiol reagent, such as 3-methylbenzenethiol, under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal catalyst, and under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 3-Pyridinecarboxylic acid, 2-[(3-methylphenyl)thio]- may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
3-Pyridinecarboxylic acid, 2-[(3-methylphenyl)thio]- can undergo various types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
3-Pyridinecarboxylic acid, 2-[(3-methylphenyl)thio]- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Pyridinecarboxylic acid, 2-[(3-methylphenyl)thio]- involves its interaction with specific molecular targets and pathways. The thioether group can interact with various enzymes or receptors, modulating their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Picolinic acid (2-pyridinecarboxylic acid): Similar structure but lacks the thioether group.
Nicotinic acid (3-pyridinecarboxylic acid): Similar structure but lacks the thioether group.
Isonicotinic acid (4-pyridinecarboxylic acid): Similar structure but lacks the thioether group.
Uniqueness
3-Pyridinecarboxylic acid, 2-[(3-methylphenyl)thio]- is unique due to the presence of the thioether group substituted with a 3-methylphenyl group. This structural feature imparts distinct chemical reactivity and biological activity, differentiating it from other pyridinecarboxylic acids.
Propiedades
Número CAS |
889879-78-1 |
|---|---|
Fórmula molecular |
C13H11NO2S |
Peso molecular |
245.30 g/mol |
Nombre IUPAC |
2-(3-methylphenyl)sulfanylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H11NO2S/c1-9-4-2-5-10(8-9)17-12-11(13(15)16)6-3-7-14-12/h2-8H,1H3,(H,15,16) |
Clave InChI |
QRPFDWMTBQSPHV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)SC2=C(C=CC=N2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Urea, N,N'-bis[(3-bromophenyl)-1-piperidinylmethyl]-](/img/structure/B12596497.png)


![2-[[[Cyclopentyl(2-fluorobenzoyl)amino]acetyl]amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B12596505.png)
![{5-[([1,1'-Biphenyl]-4-yl)oxy]pentyl}(diiodo)phenylstannane](/img/structure/B12596509.png)

![2H-Pyrrolo[2,3-b]pyridin-2-one, 5-chloro-1,3-dihydro-3-(methylthio)-](/img/structure/B12596512.png)
![4-[(1R,2R)-2-[(dimethylamino)methyl]cyclohexyl]benzene-1,2-diol](/img/structure/B12596516.png)
![3,5-Dioxabicyclo[5.1.0]octane, 8,8-dichloro-4-ethyl-](/img/structure/B12596519.png)

![2-Ethyl-6-(4-methylpentyl)naphtho[2,3-b]furan-4,9-dione](/img/structure/B12596536.png)

![2-Thiophenesulfonamide, N-[2-(1H-indol-3-yl)ethyl]-4-nitro-](/img/structure/B12596546.png)
![Ethyl 3-methoxy-3-[3-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B12596549.png)
